molecular formula C19H27N7 B6460228 N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549010-56-0

N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6460228
CAS No.: 2549010-56-0
M. Wt: 353.5 g/mol
InChI Key: QPFXGBDKCYTBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a piperazine-linked tetrahydroquinazoline moiety and methyl groups. The piperazine linker enhances solubility and bioavailability, while the methyl groups (N,N,6-trimethyl) likely influence steric and electronic properties .

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7/c1-14-12-17(24(2)3)23-19(22-14)26-10-8-25(9-11-26)18-15-6-4-5-7-16(15)20-13-21-18/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFXGBDKCYTBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by its molecular formula C19H26N6C_{19}H_{26}N_{6} and a molecular weight of 342.45 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and a tetrahydroquinazoline moiety.

Research indicates that this compound may interact with various biological targets:

  • PI3K Inhibition : The compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cellular functions such as growth and metabolism. Inhibition of the PI3K pathway can have therapeutic implications in cancer treatment and inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • CNS Activity : Given the presence of the tetrahydroquinazoline structure, there is potential for neuroactive properties. Compounds in this class have been associated with modulation of neurotransmitter systems, which could be beneficial in treating neuropsychiatric disorders .

Antimicrobial Activity Table

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL
N,N,6-trimethyl...TBDTBD

Case Studies

  • Cancer Research : A study investigated the effects of compounds structurally related to this compound on various cancer cell lines. Results indicated that these compounds could reduce cell viability in a dose-dependent manner through apoptosis induction.
  • Inflammatory Diseases : Another study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The results showed significant reduction in inflammatory markers and improved clinical scores in treated groups compared to controls.

Scientific Research Applications

Structure and Composition

The compound features a pyrimidine core substituted with a piperazine and tetrahydroquinazoline moiety. Its molecular formula is C18H24N4C_{18}H_{24}N_4, with a molecular weight of approximately 296.42 g/mol. The unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline exhibit promising anticancer properties. For instance, compounds similar to N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Efficacy

In a study by Selvakumar et al., a series of tetrahydroquinazoline derivatives were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxicity and potential for further development as anticancer agents .

Neurological Applications

The compound's interaction with neurotransmitter receptors positions it as a candidate for neurological disorders. Specifically, it has been studied as an allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain .

Case Study: Neuroprotective Effects

Research has shown that certain derivatives can enhance cognitive functions in animal models by modulating AMPA receptor activity. These findings suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Antiviral Properties

The antiviral potential of compounds related to this compound has also been explored. Studies indicate that these compounds can inhibit viral replication mechanisms in vitro.

Case Study: Antiviral Screening

In recent investigations, derivatives were screened against various viruses, showing significant inhibition rates that warrant further exploration for antiviral drug development .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis; inhibits cell proliferation
Neurological EffectsModulates AMPA receptors; enhances cognition
Antiviral ActivityInhibits viral replication

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine and analogous compounds from the evidence:

Compound Name / ID Core Structure Substituents / Modifications Key Synthetic Route / Yield Notable Properties / Applications
Target Compound Pyrimidin-4-amine N,N,6-Trimethyl; 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine Likely SNAr reaction or Buchwald coupling Potential kinase inhibitor (inferred)
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine () Quinazolin-4-amine 6,7-Dimethoxy; pyrrolidine at C2; N-(4-pyrrolidinylbutyl) Substitution with pyrrolidine in THF Lysine-specific demethylase (LSD1) inhibitor
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine () Pyrimidin-4-amine N-Butyl; 6-piperazine Nucleophilic substitution Versatile intermediate in drug discovery
6-(Imidazo[1,2-a]pyridin-6-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine () Quinazolin-4-amine 6-(Imidazo[1,2-a]pyridin-6-yl); N-methyl, N-(p-tolyl) Suzuki-Miyaura coupling (75–95% yield) Anticancer candidate (EGFR inhibition)
2-Azido-N-(4-methoxybenzyl)pyrido[3,2-d]pyrimidin-4-amine () Pyridopyrimidin-4-amine 2-Azido; N-(4-methoxybenzyl) SNAr reaction with NaN₃ Azide-tetrazole equilibrium studies

Key Structural Insights:

  • Piperazine vs. Pyrrolidine Linkers : The target compound’s piperazine linker (vs. pyrrolidine in ) may confer greater conformational flexibility and improved solubility .
  • Tetrahydroquinazoline vs.
  • Methyl Substitution : The N,N,6-trimethyl groups on the pyrimidine core (target) may enhance metabolic stability compared to unmethylated analogs (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.